molecular formula C28H42O2 B1674612 gamma-Tocotrienol CAS No. 14101-61-2

gamma-Tocotrienol

Cat. No.: B1674612
CAS No.: 14101-61-2
M. Wt: 410.6 g/mol
InChI Key: OTXNTMVVOOBZCV-WAZJVIJMSA-N
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Biochemical Analysis

Biochemical Properties

Gamma-Tocotrienol interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to inhibit a group of proteasome proteins such as PSMA, PSMB, PSMD, and PSME . The inhibition of these proteasome proteins is known to induce apoptosis in cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to change the expression of 18 proteins in response to total body irradiation (TBI), and these changes were reversed with prophylactic treatment of this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit proteasome proteins, which leads to the induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound disappears rapidly in the plasma within 24 hours . This could be due to its low affinity for α-tocopherol transport protein .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. There is inadequate data on the plasma concentrations of this compound that are sufficient to demonstrate significant physiological effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Despite its low affinity for α-tocopherol transport protein, it may reach its target destination through an alternative pathway . Studies have reported considerable amounts of this compound detected in HDL particles and adipose tissues after oral consumption .

Subcellular Localization

Its unsaturated chain allows efficient penetration into tissues that have saturated fatty layers, such as the brain and liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Gamma-Tocotrienol can be synthesized through several chemical routes. One common method involves the condensation of a chromanol ring with a farnesyl chain. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: : Industrially, this compound is primarily extracted from natural sources such as palm oil and rice bran. The extraction process involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) . The industrial production methods ensure the compound is obtained in high purity and yield.

Chemical Reactions Analysis

Types of Reactions: : Gamma-Tocotrienol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various derivatives of this compound with enhanced antioxidant and anti-cancer properties .

Scientific Research Applications

Gamma-Tocotrienol has a wide range of scientific research applications across various fields:

Chemistry

Biology

Medicine

Industry

Comparison with Similar Compounds

Gamma-Tocotrienol is compared with other similar compounds within the vitamin E family:

Similar Compounds

  • Alpha-Tocopherol
  • Beta-Tocopherol
  • Gamma-Tocopherol
  • Delta-Tocopherol
  • Alpha-Tocotrienol
  • Beta-Tocotrienol
  • Delta-Tocotrienol

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anti-cancer properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2R)-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXNTMVVOOBZCV-WAZJVIJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019984
Record name gamma-Tocotrienol
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Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Tocotrienol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012958
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14101-61-2
Record name γ-Tocotrienol
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Record name gamma-Tocotrienol
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Record name gamma-Tocotrienol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R)
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Record name .GAMMA.-TOCOTRIENOL
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Record name gamma-Tocotrienol
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URL http://www.hmdb.ca/metabolites/HMDB0012958
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Gamma-Tocotrienol exerts its effects through various mechanisms, impacting numerous cellular pathways. It has been shown to:

  • Suppress HMG-CoA Reductase Activity: this compound downregulates 3-hydroxy-3-methylglutaryl coenzyme A reductase activity post-transcriptionally, potentially impacting cholesterol synthesis. [, ]
  • Inhibit ErbB Receptor Signaling: It disrupts epidermal growth factor (EGF)-dependent signaling by suppressing ErbB3 receptor tyrosine phosphorylation, affecting PI3K/PDK-1/Akt signaling and cell proliferation. [, ]
  • Induce Apoptosis: this compound activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It has been observed to upregulate pro-apoptotic proteins, induce caspase activation, and suppress the expression of pro-survival genes like NF-κB and Id family proteins. [, , , , , ]
  • Modulate Cell Cycle Progression: It can induce cell cycle arrest at different phases (G0/G1 or G2/M), depending on the cell type and treatment conditions. This effect is mediated by altering the expression of cell cycle regulatory proteins like cyclin D1, Rb/E2F complex, and cyclin B1/cdk1. [, ]
  • Enhance Antioxidant Defense: It demonstrates antioxidant properties, potentially by inducing the expression of detoxification enzymes like quinone reductase NQO2. [, ]

ANone: * Molecular Formula: C28H40O2* Molecular Weight: 412.6 g/mol* Spectroscopic Data: While not provided in the abstracts, this compound exhibits characteristic UV-Vis absorption in the range of 290-300 nm due to its chromanol ring structure. Further spectroscopic characterization would involve NMR and Mass Spectrometry.

ANone: The provided research primarily focuses on the biological activity of this compound. Information regarding its material compatibility and stability under various conditions is limited within these abstracts.

ANone: The research focuses on this compound's role as a bioactive molecule rather than a catalyst. It is not described as having catalytic properties in these studies.

A: Although not extensively detailed, computational methods like molecular docking were employed to assess this compound's binding affinity to specific targets, such as BCR-ABL1. [] Further computational studies, including QSAR modeling, could be valuable to explore the relationship between its structure and activity.

A: The unsaturated isoprenoid side chain of this compound distinguishes it from tocopherols and contributes to its distinct biological activities. [] Studies suggest that:

  • Unsaturated Side Chain: This structural feature is crucial for its ability to suppress HMG-CoA reductase activity. [, ]

A: One study addressed the challenge of this compound's lipophilicity by developing a water-soluble prodrug, 2R-gamma-Tocotrienyl N,N-dimethylamino-acetate hydrochloride, to enhance its delivery and bioavailability. [] This approach highlights the importance of formulation strategies to overcome limitations associated with solubility and bioavailability of this compound.

ANone: Several studies provide insights into this compound's PK/PD:

  • Absorption and Distribution: Research using a water-soluble prodrug demonstrated enhanced delivery of this compound to various organs, including the liver, heart, and kidney, after intravenous administration in rats. []
  • Metabolism: this compound is metabolized to 2,7,8-trimethyl-2S-(beta-carboxyethyl)-6-hydroxychroman (S-gamma-CEHC). [, ]
  • Excretion: Urinary excretion of S-gamma-CEHC serves as a measure of this compound metabolism. [, ]
  • Tissue Accumulation: this compound, similar to alpha-Tocotrienol, tends to accumulate in adipose tissue and skin, showing preferential distribution compared to other tissues. [, , ]

ANone: Numerous studies demonstrate the efficacy of this compound in various models:

    • Anticancer Activity: Demonstrated in different cancer cell lines, including breast, prostate, leukemia, melanoma, and pancreatic cancer cells, through the induction of apoptosis and inhibition of cell proliferation. [, , , , , , , , , , ]
    • Inhibition of Osteoclast Formation: Directly inhibits osteoclast formation and activity, suggesting potential for preventing bone loss. []
    • Antitumor Effects: Inhibits tumor growth in murine models of mammary and gastric cancers. [, ]
    • Radioprotective Effects: Protects against radiation-induced lethality, hematopoietic injury, and DNA damage in mice and non-human primates. [, , , , ]
    • Cardiovascular Protection: Reduces blood pressure and lipid peroxidation in spontaneously hypertensive rats. [, ]
    • Metabolic Effects: Decreases body fat levels in rats and may improve insulin sensitivity in a rat model of type 2 diabetes. [, ]

ANone: Several potential biomarkers are identified:

  • S-gamma-CEHC: Urinary levels of this metabolite can be used to monitor this compound metabolism. [, ]
  • Flt3L: this compound pretreatment significantly reduced serum levels of Flt3L, a biomarker of radiation-induced bone marrow aplasia. []
  • MicroRNA Expression: GT3 modulates the expression of various miRs in the spleen after radiation, suggesting their potential as biomarkers for radiation response and GT3's protective effects. []

ANone: Various analytical techniques are employed:

  • High-Performance Liquid Chromatography (HPLC): Used to measure this compound and its metabolites in biological samples. [, , , ]
  • Gas Chromatography (GC): Utilized for the quantification and identification of this compound and other vitamin E isomers. []
  • Mass Spectrometry (MS): Coupled with GC (GC/MS) to confirm the identity of this compound and differentiate it from other compounds with similar chromatographic properties. []
  • Cell-Based Assays: MTT assays, cell cycle analysis, and apoptosis assays are used to assess the effects of this compound on cell viability, proliferation, and cell death. [, , , , , , , , , , ]
  • Immunological Techniques: Western blotting and ELISA are used to measure protein expression and activity. [, , , , , , , , , , , ]
  • Microscopy: Transmission electron microscopy (TEM) is utilized to visualize ultrastructural changes associated with apoptosis. [, ]

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